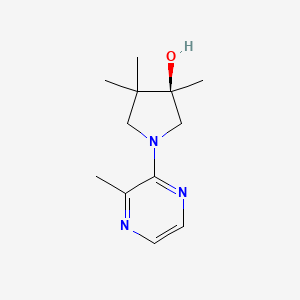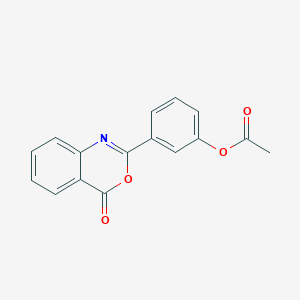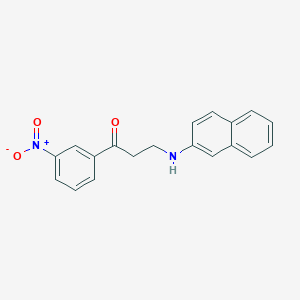![molecular formula C16H20N2O2S B5662462 3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID](/img/structure/B5662462.png)
3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID is a synthetic organic compound that features a benzodiazole ring substituted with a cyclohexylsulfanyl group and a propanoic acid moiety.
Preparation Methods
The synthesis of 3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group is introduced via a nucleophilic substitution reaction, where a cyclohexylthiol reacts with a suitable leaving group on the benzodiazole ring.
Attachment of the Propanoic Acid Moiety:
Chemical Reactions Analysis
3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Scientific Research Applications
3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders such as diabetes due to its PPARγ agonistic activity.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity and potential therapeutic uses.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID involves its interaction with molecular targets such as peroxisome proliferator-activated receptor gamma (PPARγ). By binding to PPARγ, the compound modulates the expression of genes involved in glucose and lipid metabolism, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-[2-(CYCLOHEXYLSULFANYL)-1,3-BENZODIAZOL-1-YL]PROPANOIC ACID can be compared with other benzodiazole derivatives and propanoic acid derivatives:
Benzodiazole Derivatives: Compounds such as 3-[(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPANOIC ACID share similar structural features but may differ in their biological activity and therapeutic potential.
Propanoic Acid Derivatives: Other derivatives like 3-Cyclohexanepropionic acid exhibit different chemical properties and applications, highlighting the unique aspects of this compound.
Properties
IUPAC Name |
3-(2-cyclohexylsulfanylbenzimidazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-15(20)10-11-18-14-9-5-4-8-13(14)17-16(18)21-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRVBNUFCXDFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC3=CC=CC=C3N2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5662379.png)
![N-{2-[1-benzyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5662384.png)



![N'-[(3S*,4R*)-4-isopropyl-1-(3-thienylmethyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5662408.png)

![2-propyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5662437.png)
![2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5662440.png)
![3-fluoro-N,5-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5662466.png)

![1-methyl-8-[(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5662479.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol](/img/structure/B5662493.png)
![N-[(4-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B5662494.png)
